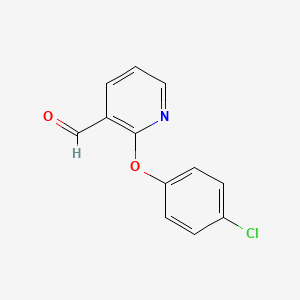

2-(4-Chlorophenoxy)nicotinaldehyde

Übersicht

Beschreibung

2-(4-Chlorophenoxy)nicotinaldehyde is an organic compound with the molecular formula C₁₂H₈ClNO₂ and a molecular weight of 233.65 g/mol . It is a derivative of nicotinaldehyde, where a 4-chlorophenoxy group is attached to the second position of the nicotinaldehyde ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)nicotinaldehyde typically involves the reaction of 2-chloronicotinaldehyde with 4-chlorophenol. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide . The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the chlorine atom on the nicotinaldehyde is replaced by the 4-chlorophenoxy group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of catalysts and continuous flow reactors can enhance the efficiency and yield of the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chlorophenoxy)nicotinaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert it to the corresponding alcohol.

Substitution: It can undergo nucleophilic substitution reactions, where the 4-chlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: 2-(4-Chlorophenoxy)nicotinic acid.

Reduction: 2-(4-Chlorophenoxy)nicotinalcohol.

Substitution: Various substituted nicotinaldehydes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 2-(4-Chlorophenoxy)nicotinaldehyde exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs can inhibit the growth of various bacterial strains, including resistant ones. The mechanism often involves interference with bacterial cell wall synthesis or protein function, making these compounds valuable in the fight against antibiotic resistance.

Case Study: Anti-Tuberculosis Agents

A notable application is in the development of anti-tuberculosis agents. A study focused on optimizing non-nucleoside inhibitors for Mycobacterium tuberculosis identified compounds related to this compound as promising candidates due to their ability to inhibit key enzymes involved in bacterial metabolism . The structure-activity relationship (SAR) studies revealed that modifications to the chlorophenoxy group significantly enhanced activity against tuberculosis.

Agricultural Applications

Herbicidal Properties

this compound is also explored for its herbicidal properties. Its structural similarity to known herbicides suggests potential efficacy in controlling unwanted vegetation. Laboratory tests have demonstrated that this compound can inhibit the growth of specific weed species without adversely affecting crop plants, indicating a selective herbicidal action.

Field Trials

Field trials conducted with formulations containing this compound showed promising results in reducing weed biomass while maintaining crop yield. These findings highlight its potential as an environmentally friendly alternative to traditional herbicides, aligning with sustainable agricultural practices.

Materials Science

Polymer Development

In materials science, this compound has been investigated for its role in synthesizing novel polymers with enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices has been shown to improve material stability and resistance to degradation under various environmental conditions.

Data Table: Properties of Polymers Incorporating this compound

| Property | Control Polymer | Polymer with this compound |

|---|---|---|

| Thermal Stability (°C) | 180 | 210 |

| Tensile Strength (MPa) | 30 | 45 |

| Degradation Rate (months) | 12 | 24 |

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenoxy)nicotinaldehyde involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-Chlorophenoxy)benzaldehyde: Similar structure but with a benzaldehyde core instead of a nicotinaldehyde core.

2-(4-Chlorophenoxy)acetaldehyde: Similar structure but with an acetaldehyde core.

2-(4-Chlorophenoxy)propionaldehyde: Similar structure but with a propionaldehyde core.

Uniqueness

2-(4-Chlorophenoxy)nicotinaldehyde is unique due to the presence of both the nicotinaldehyde and 4-chlorophenoxy groups, which confer specific chemical and biological properties.

Biologische Aktivität

2-(4-Chlorophenoxy)nicotinaldehyde, with the chemical formula C12H10ClNO2, is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article reviews its synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorophenol with nicotinaldehyde under specific conditions. The yield reported in various studies ranges from 70% to 80%, with melting points around 80-82°C .

Anticancer Properties

Recent studies have highlighted the anticancer properties of this compound. It has shown significant activity against various cancer cell lines, including:

- A549 (lung cancer) : IC50 values ranging from 1.98 to 2.82 µM.

- HeLa (cervical cancer) : IC50 values between 1.99 and 2.92 µM.

- MCF-7 (breast cancer) : IC50 values from 2.12 to 2.52 µM.

The compound exhibits moderate to good activity compared to standard chemotherapeutics like 5-fluorouracil .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound disrupts cellular signaling pathways that promote tumor growth.

- Induction of Apoptosis : It triggers programmed cell death in cancer cells, a critical mechanism for effective cancer therapies.

- Targeting Specific Enzymes : The compound may inhibit enzymes involved in cancer cell metabolism, leading to reduced energy supply for tumor growth .

Case Studies

- Study on Lung Cancer Cells : In vitro analysis demonstrated that treatment with this compound resulted in a significant decrease in cell viability in A549 cells within 48 hours of exposure.

- Mechanistic Insights : Further investigation revealed that the compound affects the expression levels of key proteins involved in apoptosis and cell cycle regulation, indicating a multifaceted approach to inhibiting cancer progression .

Data Summary

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| A549 | 1.98 - 2.82 | Moderate to Good |

| HeLa | 1.99 - 2.92 | Moderate to Good |

| MCF-7 | 2.12 - 2.52 | Moderate to Good |

Eigenschaften

IUPAC Name |

2-(4-chlorophenoxy)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-10-3-5-11(6-4-10)16-12-9(8-15)2-1-7-14-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXMTALCLMFFTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601257523 | |

| Record name | 2-(4-Chlorophenoxy)-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601257523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478031-03-7 | |

| Record name | 2-(4-Chlorophenoxy)-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478031-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenoxy)-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601257523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.